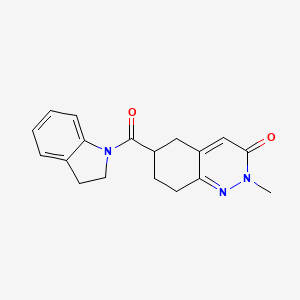

6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Description

Properties

IUPAC Name |

6-(2,3-dihydroindole-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-20-17(22)11-14-10-13(6-7-15(14)19-20)18(23)21-9-8-12-4-2-3-5-16(12)21/h2-5,11,13H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBFXXNTRTZDKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the reaction of indoline derivatives with appropriate cinnoline precursors under controlled conditions. One common method involves the use of triethyl methanetricarboxylate with indoline, forming intermediate compounds that are further processed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the indoline or cinnoline rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

- Core Structure: The 5,6,7,8-tetrahydrocinnolin-3(2H)-one scaffold comprises a partially saturated bicyclic system with a ketone group at position 3.

- Substituents: A methyl group at position 2 stabilizes the ring system via steric and electronic effects.

Physicochemical Properties

- Molecular Weight: Estimated at ~325–350 g/mol (based on similar cinnolinone derivatives).

- Solubility : Likely moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the ketone and carbonyl groups.

- Stability: The saturated ring system may enhance stability compared to fully aromatic cinnolines .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one with structurally related tetrahydrocinnolinones and heterocycles:

Key Differences

Substituent Effects: The indoline-carbonyl group in the target compound may confer enhanced π-π stacking and hydrogen-bonding capabilities compared to amino or alkyl substituents in analogues . Amino-substituted derivatives (e.g., CAS 2090647-71-3) exhibit higher solubility in aqueous media, advantageous for drug formulation .

Synthetic Complexity: The indoline-carbonyl moiety likely requires multi-step synthesis, including protection/deprotection strategies, whereas amino derivatives are simpler to prepare .

Biological Relevance: 2-Methyltetrahydroquinolin-4-one () serves as a precursor for iodinated bioactive compounds (e.g., JAG21), suggesting the target compound could be optimized for similar pathways. Sulfonamide-containing analogues () highlight the role of electronegative groups in target binding, a feature absent in the indoline-carbonyl derivative.

Biological Activity

6-(Indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a synthetic compound that belongs to the class of tetrahydrocinnolines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H18N2O

- Molecular Weight : 258.33 g/mol

- CAS Number : 1692950-10-9

The structure features an indoline moiety linked to a tetrahydrocinnolinone framework, which is essential for its biological activity.

Antitumor Activity

Research indicates that compounds similar to 6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one exhibit significant antitumor properties. A study using PASS (Prediction of Activity Spectra for Substances) software predicted that this compound could possess antineoplastic activity with a probability score exceeding 0.8. This suggests a strong potential for inhibiting tumor growth and inducing apoptosis in cancer cells .

The proposed mechanisms by which this compound exerts its antitumor effects include:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : It has been suggested that the compound can interfere with cell cycle progression, particularly in the G1/S phase transition.

- Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, it may starve tumors of necessary nutrients and oxygen.

Comparative Biological Activity

| Activity Type | Probability Score |

|---|---|

| Antineoplastic | 0.825 |

| Apoptosis Agonist | 0.811 |

| Antimetastatic | 0.620 |

| Hypolipemic | 0.863 |

This table summarizes the predicted biological activities of the compound based on computational models .

Study on Cancer Cell Lines

In vitro studies have demonstrated that 6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one exhibits cytotoxic effects against various cancer cell lines including:

- HeLa Cells (Cervical Cancer) : The compound showed a dose-dependent decrease in cell viability.

- MCF-7 Cells (Breast Cancer) : Significant apoptosis was observed at concentrations above 10 µM.

These findings indicate its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.